molecular formula C18H23O7P B1666019 Amppd CAS No. 122341-56-4

Amppd

Cat. No. B1666019
M. Wt: 382.3 g/mol
InChI Key: MDLODAZIYKXVSL-UHFFFAOYSA-N
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Description

AMPPD is a biochemistry ultrasensitive alkaline phosphatase substrate . It’s used in chemiluminescent immunoassay technology for the identification of antibodies .


Synthesis Analysis

The synthesis of AMPPD involves a series of reactions. One method uses 3-methoxy benzaldehyde as a raw material and involves six reactions including acetalation, substitution, condensation, demethylation, phosphorylation, and photooxidation . Another method involves reacting an intermediate with molybdate in an organic solvent .


Molecular Structure Analysis

The molecular formula of AMPPD is C18H23O7P . It’s a 1,2-dioxo-cyclohexane derivative .


Chemical Reactions Analysis

AMPPD is used as a substrate in chemiluminescent immunoassays. The activation of AMPPD requires chemical or enzymatic reactions associated with the immunological reaction . On enzymatic cleavage of the phosphate group, AMPPD becomes destabilized and decomposes .


Physical And Chemical Properties Analysis

AMPPD has a molecular weight of 382.34 . It’s soluble in water . The chemiluminescence yield of AMPPD in aqueous solution is significantly decreased by the hydrogen-bonding effect .

Scientific Research Applications

Improved Chemiluminescent DNA Sequencing

A significant application of AMPPD is in DNA sequencing. A chemiluminescent substrate, CSPD, which outperforms AMPPD, was developed for nonisotopic DNA sequencing methods. This substrate improves the performance by reducing aggregation, resulting in a faster time to reach steady-state light emission for nucleic acid detection on nylon membranes. It also offers better resolution over time, allowing for rapid acquisition of high-quality DNA sequence data (Martin et al., 1991).

Mechanism of AMPPD Chemiluminescence

The chemiluminescence phenomenon of AMPPD is crucial in clinical diagnostics. Its chemiluminescence process involves three steps: enzymatic triggering of AMPPD, decomposition of the resulting compound, and light emission from the excited state. The detailed mechanism of this process was studied theoretically, providing insights that aid in the synthesis of efficient chemiluminescent molecules (Yue & Liu, 2013).

Genomic Southern Analysis

AMPPD has been used to enhance the sensitivity and speed of detection of human genes with oligonucleotide probes. In genomic Southern blot analysis, the combination of AMPPD with an alkaline-phosphatase-labeled oligonucleotide probe allowed for significantly faster and more sensitive detection of human genes, such as the tissue plasminogen activator gene (Cate et al., 1991).

Rapid and Sensitive DNA Detection in Southern Blots

AMPPD plays a critical role in a new chemiluminescent Southern blot procedure that offers a safe, ultrasensitive, and rapid alternative to conventional 32P-based systems. The substrate decomposes upon dephosphorylation with alkaline phosphatase, enabling ultrasensitive, rapid detection of membrane-bound DNA (Bronstein et al., 1990).

Applications in Immunoassays

AMPPD has been used in the development of chemiluminescent enzyme substrates for immunoassays. The sensitivity and simplicity of AMPPD-based chemiluminescence allowed for the detection of very small quantities of enzymes like alkaline phosphatase, making it a valuable tool in enzyme immunoassays for clinical diagnostics (Bronstein et al., 1989).

Safety And Hazards

AMPPD is toxic and can cause irritation to the skin and eyes . It’s recommended to handle AMPPD in a well-ventilated place, avoid contact with skin and eyes, and prevent formation of dust and aerosols .

Future Directions

AMPPD is used in chemiluminescent immunoassay technology, which is rapidly evolving. Further improvements are expected in the coming years with the development of new analytical platforms .

properties

IUPAC Name

[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYISRNJUPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924138
Record name 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amppd

CAS RN

122341-56-4
Record name 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
L Yue, YJ Liu - Journal of Chemical Theory and Computation, 2013 - ACS Publications
… )-phenyl-1,2-dioxetane (AMPPD or m-AMPPD) has been routinely applied in clinical … of AMPPD chemiluminescence remains largely unknown. The AMPPD chemiluminescence …
Number of citations: 48 pubs.acs.org
W Adam, D Reinhardt, CR Saha-Möller - Analyst, 1996 - pubs.rsc.org
Chemiluminescent dioxetanes, which are enzymically triggerable, have proved to be a valuable tool in diagnostic clinical applications. In this context, the phenomenon of firefly …
Number of citations: 116 pubs.rsc.org
RL Cate, CW Ehrenfels, M Wysk, R Tizard… - Genetic Analysis …, 1991 - Elsevier
We have used a chemiluminescent detection method to improve both the sensitivity and the speed of detection of human genes with oligonucleotide probes. A direct chemiluminescent …
Number of citations: 48 www.sciencedirect.com
I Bronstein, B Edwards, JC Voyta - Journal of bioluminescence …, 1989 - Wiley Online Library
… ’ the dephosphorylated AMPPD emitter. Alkaline phosphatase catalysed chemiluminescence from AMPPD is constant for a prolonged period of time. Using AMPPD we were able to …
Number of citations: 360 onlinelibrary.wiley.com
L Tu, Y Wang, Y Yang, BH Bakker, X Kong… - Physical Chemistry …, 2010 - pubs.rsc.org
… of the authentic emitter of AMPPD ie the methyl m-oxybenzoate … the chemiluminescence yield of AMPPD in aqueous solution … chemiluminescence dynamics of AMPPD and facilitate the …
Number of citations: 7 pubs.rsc.org
JJ Allefs, EM Salentijn, FA Krens… - Nucleic Acids …, 1990 - ncbi.nlm.nih.gov
… In addition, we report the use of AMPPD (Tropix, USA) as an alternative substrate for AP-mediated detection of digoxigenin-1 1-dUTP-labelledprobes (4). The transfer solutions …
Number of citations: 84 www.ncbi.nlm.nih.gov
I Bronstein, JC Voyta, B Edwards - Analytical biochemistry, 1989 - Elsevier
… In summary, AMPPD makes ultrasensitive detection of alkaline phosphatase possible. We have demonstrated that this chemiluminescence readout allows the development of a rapid …
Number of citations: 134 www.sciencedirect.com
C Martin, L Bresnick, RR Juo, JC Voyta, I Bronstein - BioTechniques, 1991 - europepmc.org
… over AMPPD when used in our nonisotopic method for DNA sequencing. CSPD differs from AMPPD … An additional advantage of CSPD over AMPPD is that the resolution of imaged DNA …
Number of citations: 70 europepmc.org
MID Pardini, JLC Wolff… - Revista Brasileira de …, 1993 - repositorio.unesp.br
… by 0.26 mM AMPPD in the final alkaline assay buffer (50 mul/cm2). After membrane incubation for five minutes at room temperature in a sealed plastic bag, the AMPPD solution was …
Number of citations: 2 repositorio.unesp.br
KM Makkouk, HT Hsu, SG Kumari - Journal of Phytopathology, 1993 - Wiley Online Library
… (Bedford, Massachusetts, USA) was used when the substrate AMPPD was used. AMPPD is a … Since AMPPD is the substrate which was most used in this study, its procedure is briefly …
Number of citations: 46 onlinelibrary.wiley.com

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